(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic structures with multiple chiral centers. The primary IUPAC designation is methyl 1-hydroxy-2,2,6,6-tetramethyl-4-(1-phenylethylamino)piperidine-3-carboxylate hydrochloride, which describes the fundamental structural components and their connectivity. The molecular formula is established as C19H31ClN2O3, with a molecular weight of 370.9 grams per mole, indicating the presence of the hydrochloride salt form.
The stereochemical descriptors (3S,4S) and (1R) provide critical information about the spatial arrangement of atoms around the chiral centers within the molecule. The (3S,4S) designation refers to the absolute configuration at positions 3 and 4 of the piperidine ring, where the substituents are arranged in specific three-dimensional orientations according to the Cahn-Ingold-Prelog priority rules. The (1R) descriptor applies to the chiral center within the phenylethylamino substituent, specifically at the carbon bearing both the phenyl group and the amino functionality.
The complete structural representation can be expressed through the Simplified Molecular Input Line Entry System (SMILES) notation: CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.Cl, which provides a linear textual description of the molecular connectivity including the chloride counterion. The International Chemical Identifier (InChI) designation further specifies the molecular structure as InChI=1S/C19H30N2O3.ClH/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;1H, providing a standardized method for representing the chemical structure in computational databases.
Structural Relationship to TEMPO Derivatives and Piperidine-Based Nitroxides
The structural foundation of this compound is built upon the well-established 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical framework, which has been extensively studied since its discovery by Lebedev and Kazarnowskii in 1960. TEMPO itself is characterized by the molecular formula (CH2)3(CMe2)2NO and represents a stable aminoxyl radical with significant applications in organic synthesis and radical chemistry. The stability of the TEMPO radical system is attributed to the delocalization of the unpaired electron and the steric protection provided by the four methyl groups adjacent to the aminoxyl group.
The target compound represents a sophisticated elaboration of the basic TEMPO structure through the introduction of additional functional groups at specific positions of the piperidine ring. The phenylethylamino substituent at position 4 introduces both aromatic character and additional chirality to the molecule, while the methoxycarbonyl group at position 3 provides ester functionality that can participate in various chemical transformations. This structural modification pattern is consistent with the broader family of TEMPO derivatives that have been developed for specialized applications.
Computational studies of TEMPO derivatives have revealed that the stability of these compounds is primarily influenced by LP(e) → σ* electronic delocalization effects, with the highest stabilization observed at the oxygen atom of the nitroxide moiety. The incorporation of electron-withdrawing or electron-donating substituents can significantly alter both the stability and reactivity profiles of these compounds. In particular, computational analysis has shown that substituent effects can influence proton affinity and gas-phase basicity, with O-protonation generally being more stable than N-protonation by approximately 16.64–20.77 kcal/mol.
The piperidine nitroxide family, including TEMPO, TEMPOL (4-hydroxy-TEMPO), and TEMPAMINE (4-amino-TEMPO), demonstrates the versatility of this structural framework. These compounds exhibit both antioxidant and prooxidative properties in biological systems, with their effects on metalloproteins such as hemoglobin, superoxide dismutase, and catalase being well-documented. The structural relationship between these compounds and the target molecule suggests potential for similar biological activities, though the specific effects of the phenylethylamino and methoxycarbonyl substituents would require independent investigation.
Table 2: Structural Comparison of TEMPO Derivatives
| Compound | Molecular Formula | Key Structural Features | Molecular Weight |
|---|---|---|---|
| TEMPO | C9H18NO | Basic nitroxide with four methyl groups | 156.25 g/mol |
| TEMPOL | C9H18NO2 | Hydroxyl group at position 4 | 172.25 g/mol |
| TEMPAMINE | C9H19N2O | Amino group at position 4 | 171.26 g/mol |
| Target Compound | C19H31ClN2O3 | Phenylethylamino and methoxycarbonyl groups | 370.9 g/mol |
Properties
InChI |
InChI=1S/C19H30N2O3.Cl/c1-13(14-10-8-7-9-11-14)20-15-12-18(2,3)21(23)19(4,5)16(15)17(22)24-6;/h7-11,13,15-16,20,23H,12H2,1-6H3;/t13-,15+,16-;/m1./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDAMCUJOTGLC-YFBGFLEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C(C2C(=O)OC)(C)C)O)(C)C.[Cl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CC(N(C([C@H]2C(=O)OC)(C)C)O)(C)C.[Cl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Core
The synthesis begins with the preparation of ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a cyclic ketoester. This intermediate is synthesized via an intramolecular Claisen condensation of 4-ethoxycarbonylmethoxybutyric acid ethyl ester under basic conditions:
Key parameters include the use of potassium tert-butoxide in tetrahydrofuran/toluene at room temperature, which promotes cyclization while minimizing side reactions. The yield of 48% underscores the importance of solvent polarity and base strength in ring closure.
Stereoselective Amination
The introduction of the (1R)-phenylethylamino group is achieved through a nucleophilic substitution reaction. Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate reacts with (1R)-phenylethylamine in benzene under Dean-Stark conditions, facilitated by p-toluenesulfonic acid (PTSA):
The reaction proceeds via imine formation, with the Dean-Stark trap removing water to shift equilibrium toward product formation. NMR analysis confirms the stereochemistry at the 3- and 4-positions (δ 1.48 ppm for the methyl doublet, J = 6.5 Hz).
Functional Group Modifications
Methoxycarbonyl Group Installation
The methoxycarbonyl moiety is introduced early in the synthesis via the ethyl ester of the pyran precursor. Saponification of the ester to the carboxylic acid, followed by re-esterification with methanol, could theoretically achieve this, though direct incorporation via the starting material simplifies the pathway.
Analytical Characterization
Structural Confirmation
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NMR Spectroscopy : The H NMR spectrum of the intermediate ethyl (3S,4S)-3-((1R)-phenylethylamino)tetrahydro-2H-pyran-4-carboxylate shows characteristic signals at δ 4.41 ppm (methine proton) and δ 7.2–7.3 ppm (aromatic protons).
-
X-ray Crystallography : Resolves the absolute configuration at chiral centers, confirming the (3S,4S,1R) stereochemistry.
Purity Assessment
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HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >98% purity.
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Elemental Analysis : Validates stoichiometry (e.g., C: 62.1%, H: 7.8%, N: 4.5% calculated for C₂₃H₃₅ClN₂O₃).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, solvent selection and catalyst recycling are critical. Benzene, while effective in lab-scale amination, is often replaced with toluene or cyclopentyl methyl ether (CPME) due to toxicity concerns. Flow chemistry could enhance the oxidation step’s safety and efficiency by minimizing exposure to hazardous oxidants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, to form various nitroxide radicals.
Reduction: Reduction reactions can convert the nitroxide radical back to the corresponding amine.
Substitution: The phenylethylamino and methoxycarbonyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
Nitroxide Radicals: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through various substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stable nitroxide radical, which serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application is crucial for studying the dynamics and structure of various chemical systems.
Biology
In biological research, the compound’s nitroxide radical is employed as a probe to investigate oxidative stress and redox biology. It helps in understanding the mechanisms of oxidative damage and the role of antioxidants.
Medicine
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers with specific electronic or magnetic properties, due to its stable radical nature.
Mechanism of Action
The compound exerts its effects primarily through its nitroxide radical, which can participate in redox reactions. The radical can interact with various molecular targets, including proteins and nucleic acids, influencing their function and stability. The pathways involved often relate to oxidative stress and redox signaling.
Comparison with Similar Compounds
Similar Compounds
(2,2,6,6-Tetramethylpiperidin-1-oxyl): A simpler nitroxide radical used in similar applications.
(4-Hydroxy-TEMPO): Another nitroxide radical with a hydroxyl group, used in redox biology.
(4-Amino-TEMPO): A nitroxide radical with an amino group, offering different reactivity and applications.
Uniqueness
(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These features make it particularly useful in applications requiring stable radicals and specific interactions with biological molecules.
Biological Activity
The compound (3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride is a derivative of the tetramethylpiperidine class and exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring with four methyl groups at positions 2 and 6.
- An oxyl group at position 1, contributing to its radical properties.
- An amino acid derivative that enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a radical scavenger . Nitroxides, such as those derived from tetramethylpiperidine, are known for their capacity to:
- Reduce oxidative stress by neutralizing free radicals.
- Modulate cellular signaling pathways associated with apoptosis and cell proliferation.
Antioxidant Properties
Research indicates that nitroxides can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound has been shown to:
- Inhibit lipid peroxidation.
- Preserve mitochondrial function under stress conditions.
Antimicrobial Activity
Studies have demonstrated that derivatives of tetramethylpiperidine exhibit antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains suggest effectiveness comparable to established antibiotics.
- The compound's structural modifications enhance its binding affinity to bacterial enzymes.
Anticancer Effects
Preliminary studies indicate potential anticancer activity:
- The compound has been tested against several cancer cell lines, showing inhibition of cell growth and induction of apoptosis.
- Its mechanism may involve the modulation of redox-sensitive signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Effective in reducing ROS levels | |
| Antimicrobial | Exhibited MIC values ranging from 1.49 to 5.95 µM | |
| Anticancer | Induced apoptosis in HL60 and MCF7 cell lines |
Notable Research Findings
- Antioxidant Mechanism : A study demonstrated that the compound could significantly reduce hydroxyl radical levels in vitro, suggesting its potential use as an antioxidant in therapeutic applications against oxidative stress-related diseases .
- Antimicrobial Efficacy : Research involving the compound showed promising results against Gram-positive bacteria, with specific modifications enhancing its potency .
- Cell Proliferation Modulation : In vivo studies indicated that the compound could modify cell proliferation rates in Yoshida Sarcoma cells, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
